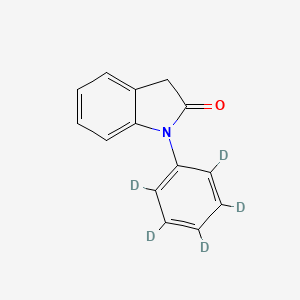

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

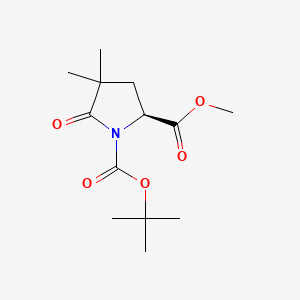

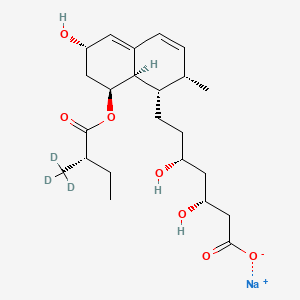

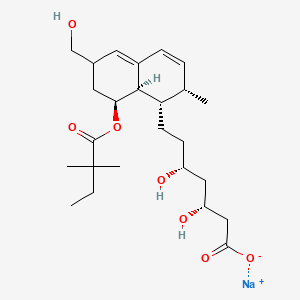

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is a chemical compound with the molecular formula C14H11NO . It is not intended for human or veterinary use and is typically used for research purposes .

Molecular Structure Analysis

The molecular structure of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is characterized by a core indole structure with a phenyl group attached . The exact structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis

1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is a pale yellow to pale beige solid with a melting point of 120-122°C . It is slightly soluble in chloroform and ethyl acetate .Applications De Recherche Scientifique

Antiviral Activity

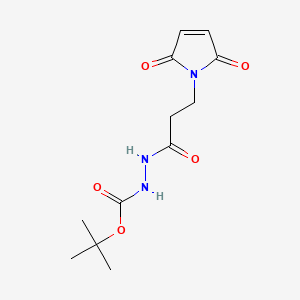

Indole derivatives have shown promising results in antiviral research. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .

Anticancer Activity

Indole derivatives have been studied for their potential anticancer properties. They could be used in the development of new anticancer drugs .

Anti-HIV Activity

Indole derivatives have shown potential in the fight against HIV. They could be used in the development of new antiretroviral drugs .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant properties. They could be used in the development of new antioxidant supplements or drugs .

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties. They could potentially be used in the development of new antimicrobial drugs .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis. For instance, N’-((2-phenyl-1H-indol-3-yl)methylene) substituted phenyl-1H-indole-2-carbohydrazide derivatives have shown promising results in in vitro antimycobacterial activity .

Environmental Pollutant Standards

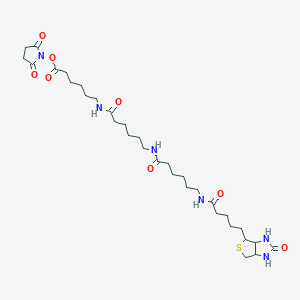

Stable isotope-labeled compounds, such as “1,3-Dihydro-1-d5-phenyl-2H-indol-2-one”, are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food contaminants .

Propriétés

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-3H-indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2/i1D,2D,3D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPNVXATCSXTBK-RCQSQLKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC3=CC=CC=C32)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661929 |

Source

|

| Record name | 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189871-32-6 |

Source

|

| Record name | 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)